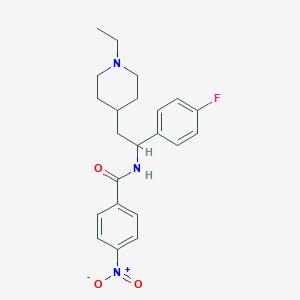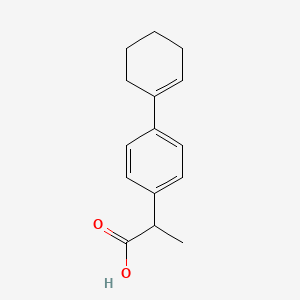
Tetriprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetriprofen is a hydratropic acid derivative patented by the Swiss chemical company CIBA Ltd. It is known for its antinociceptive and anti-inflammatory properties . The compound has a molecular formula of C15H18O2 and a molecular weight of 230.3022 .
Vorbereitungsmethoden
The preparation of Tetriprofen involves the coupling reaction of an aryl sulfonium salt with boride in a solvent under an inert atmosphere. This reaction is catalyzed by palladium and requires the presence of an alkali . The industrial production methods for this compound are not extensively documented, but the synthetic route mentioned is a common approach in laboratory settings.
Analyse Chemischer Reaktionen
Tetriprofen undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tetriprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of hydratropic acid derivatives and their reactions.
Medicine: The compound is investigated for its potential use in pain relief and inflammation reduction.
Industry: this compound’s chemical properties make it useful in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Tetriprofen involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Tetriprofen is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. it is unique in its specific molecular structure and the presence of a cyclohexenyl group. This structural difference may contribute to its distinct pharmacological properties .
Similar compounds include:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its anti-inflammatory and analgesic effects, similar to this compound.
Naproxen: Another NSAID used for pain relief and inflammation reduction.
This compound’s uniqueness lies in its specific molecular structure, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs.
Eigenschaften
CAS-Nummer |
28268-44-2 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
CVBPQTZKZQWEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
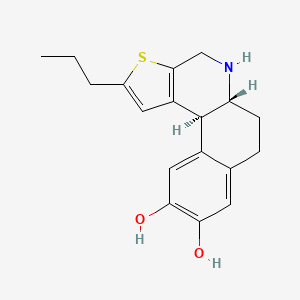

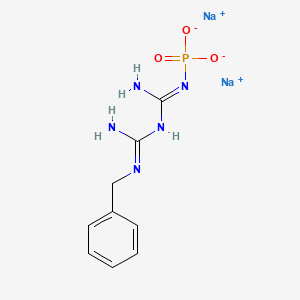
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
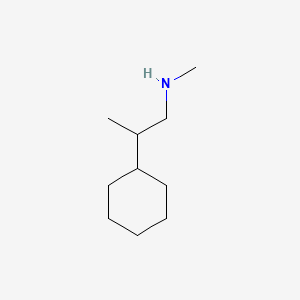
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
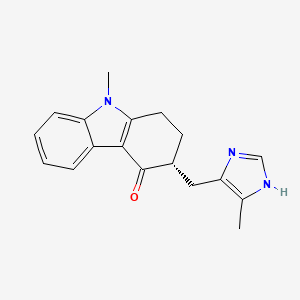
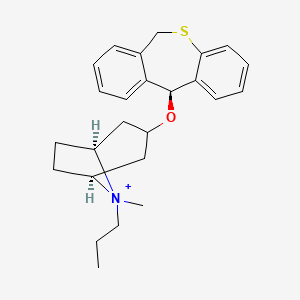
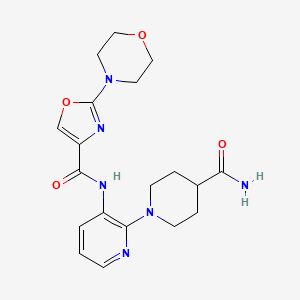
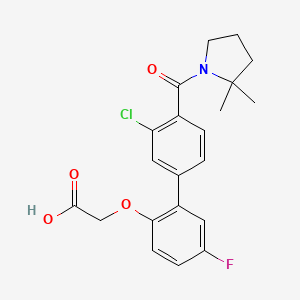
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
